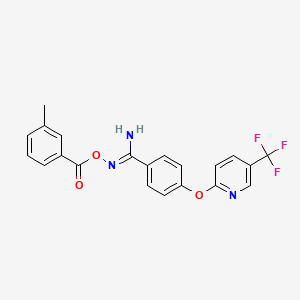![molecular formula C13H19NO3 B6352350 Methyl 3-{[(4-methoxyphenyl)methyl]amino}butanoate CAS No. 916759-31-4](/img/structure/B6352350.png)
Methyl 3-{[(4-methoxyphenyl)methyl]amino}butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Biochemical Applications and Metabolic Insights
Flavor Compound Formation in Foods : Research has identified certain branched aldehydes, produced from amino acids, as significant flavor compounds in food. These compounds, including 2-methyl propanal and 2- and 3-methyl butanal, contribute to the aroma profiles of both fermented and non-fermented food products. Understanding the metabolic pathways for the formation and degradation of these compounds can help in controlling their levels in food, enhancing flavor profiles (Smit, Engels, & Smit, 2009).
Methionine Metabolism in Nutrition : Studies have explored the metabolism of methionine and its analogs, such as HMTBA and DL-Met, focusing on their bioefficacy and metabolism in animals. These insights are crucial for understanding nutritional requirements and improving animal feed formulations (Vázquez-Añón, Bertin, Mercier, Reznik, & Roberton, 2017).
Pharmacological Potential
Anticancer and Antiangiogenic Properties : Osthole, a compound found in various medicinal plants, has been shown to exhibit multiple pharmacological actions, including neuroprotective, osteogenic, immunomodulatory, and anticancer activities. The versatility and efficiency of osthole's uptake and utilization in the body highlight its potential as a multitarget alternative medicine (Zhang, Leung, Cheung, & Chan, 2015).
Methionine Dependency in Cancer Growth Control : Research indicates that methionine restriction may be an effective strategy in controlling cancer growth, particularly in cancers dependent on methionine for proliferation. This dependency arises from defects in the methionine de novo and salvage pathways in cancer cells, making dietary methionine restriction or targeted therapies potentially useful strategies in cancer management (Cavuoto & Fenech, 2012).
Environmental and Material Science Applications
Biodiesel Combustion : Research into the combustion characteristics of biodiesel, including studies on methyl butanoate as a surrogate, aims to develop cleaner and more efficient combustion technologies. These studies address the need for high-pressure kinetic methodologies and continuous improvement of kinetic mechanisms to accurately model biodiesel combustion processes, contributing to the development of sustainable energy solutions (Lai, Lin, & Violi, 2011).
Chemosensors for Environmental Monitoring : Compounds based on 4-methyl-2,6-diformylphenol (DFP) have shown high selectivity and sensitivity as chemosensors for detecting various metal ions and anions. These chemosensors have significant applications in environmental monitoring and safety assessments, demonstrating the potential of DFP-based compounds in creating sensitive detection systems for a wide range of analytes (Roy, 2021).
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl 3-[(4-methoxyphenyl)methylamino]butanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-10(8-13(15)17-3)14-9-11-4-6-12(16-2)7-5-11/h4-7,10,14H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQXWTNLRCXSYSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OC)NCC1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(3,4-Difluorophenyl)(1,2,4-oxadiazol-3-yl)methyl]amine hydrochloride](/img/structure/B6352275.png)
![t-Butyl 4-[(Z)-(cyanoimino)(methylthio)methyl]piperazine-1-carboxylate](/img/structure/B6352278.png)
![tert-Butyl N-[(2S,4R)-2-methyl-4-piperidyl]carbamate](/img/structure/B6352279.png)
![Methyl 3-[(3-methoxypropyl)amino]butanoate](/img/structure/B6352294.png)
![Methyl 3-{[3-(morpholin-4-yl)propyl]amino}butanoate](/img/structure/B6352297.png)
![Methyl 3-[(pyridin-3-ylmethyl)amino]butanoate](/img/structure/B6352299.png)
![Methyl 3-[(pyridin-2-ylmethyl)amino]butanoate](/img/structure/B6352313.png)
![Methyl 3-{[3-(dimethylamino)propyl]amino}butanoate](/img/structure/B6352317.png)
![Methyl 3-{[2-(morpholin-4-yl)ethyl]amino}butanoate](/img/structure/B6352321.png)
![Methyl 3-[(3-methylbutyl)amino]butanoate](/img/structure/B6352328.png)
![Methyl 3-[(furan-2-ylmethyl)amino]butanoate](/img/structure/B6352352.png)
![Methyl 3-{[3-(diethylamino)propyl]amino}butanoate](/img/structure/B6352358.png)
